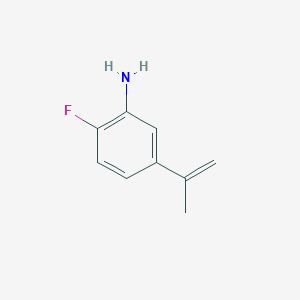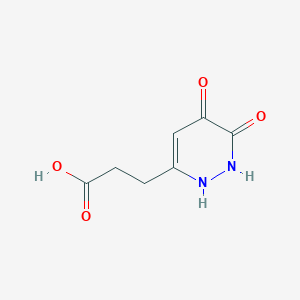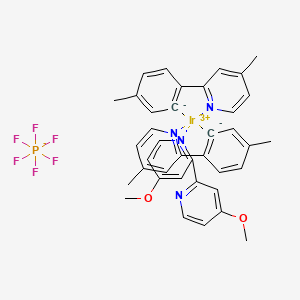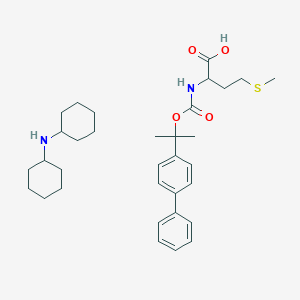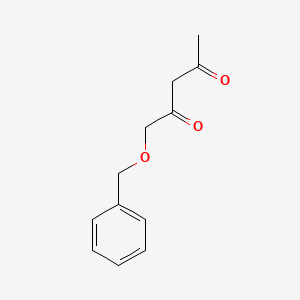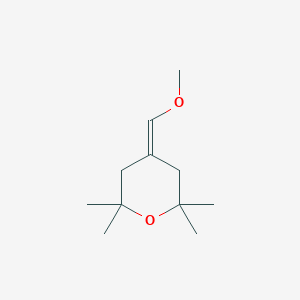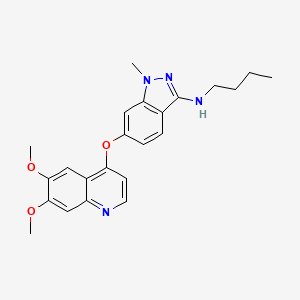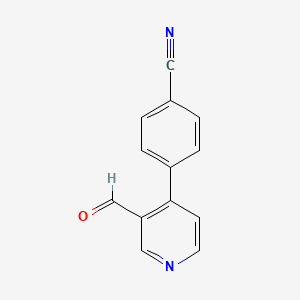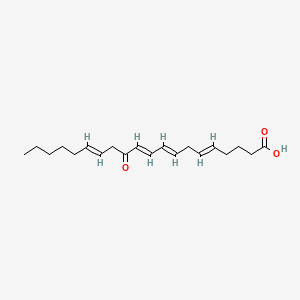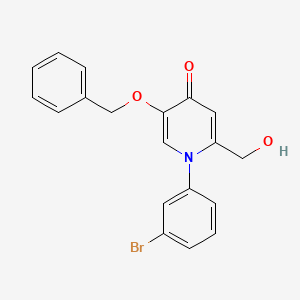
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O5. It is characterized by the presence of two hydroxyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glycerol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It can be employed in biological studies to investigate the effects of phenolic compounds on cellular processes.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties and ability to scavenge free radicals.
Industry: It is used in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can act as hydrogen donors, contributing to its antioxidant properties. The methoxy group enhances the compound's solubility and stability, allowing it to interact with various biological targets.
Comparison with Similar Compounds
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is similar to other phenolic compounds such as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone. its unique combination of hydroxyl and methoxy groups gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.
List of Similar Compounds
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,3-dihydroxy-3-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)10(13)9(12)6-11/h2-6,9-10,12-13H,1H3 |
InChI Key |
HWUNYPVMZMIARC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


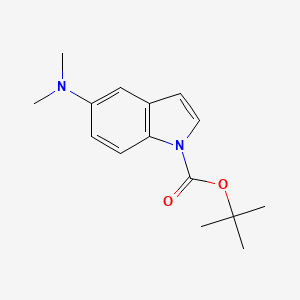
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
